Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1262757-35-6
VCID: VC5596480
InChI: InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)F)CC1
Molecular Formula: C18H25FN2O3
Molecular Weight: 336.407

Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

CAS No.: 1262757-35-6

Cat. No.: VC5596480

Molecular Formula: C18H25FN2O3

Molecular Weight: 336.407

* For research use only. Not for human or veterinary use.

Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate - 1262757-35-6

Specification

CAS No. 1262757-35-6
Molecular Formula C18H25FN2O3
Molecular Weight 336.407
IUPAC Name tert-butyl 7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-10-7-18(8-11-21)6-9-20-14-12-13(19)4-5-15(14)23-18/h4-5,12,20H,6-11H2,1-3H3
Standard InChI Key SIPQNSLYQDPFPQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)F)CC1

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s spirocyclic framework consists of a seven-membered benzoxazepine ring fused to a six-membered piperidine ring via a shared spiro carbon atom (Figure 1). The benzoxazepine moiety contains a fluorine atom at the 7-position, while the piperidine ring is functionalized with a tert-butyl carbamate group at the 1'-position. This arrangement creates a rigid three-dimensional structure that influences both its physicochemical properties and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₅FN₂O₃
Molecular Weight336.407 g/mol
IUPAC Nametert-butyl 7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC(=C3)F)CC1
InChI KeySIPQNSLYQDPFPQ-UHFFFAOYSA-N

The fluorine atom’s electronegativity enhances the compound’s metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Meanwhile, the tert-butyl group provides steric bulk, potentially modulating binding affinity to target proteins.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spiro carbon environment. The fluorine atom induces deshielding effects on adjacent protons, as evidenced by downfield shifts in the aromatic region (δ 6.8–7.2 ppm). The tert-butyl group’s nine equivalent protons appear as a singlet near δ 1.4 ppm, while the piperidine and benzoxazepine protons exhibit complex splitting patterns due to restricted rotation.

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis of tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine]-1'-carboxylate typically begins with commercially available divinylcarbinol, following a protocol adapted from Fürstner et al. . Key steps include:

  • Ring-Closing Metathesis: Formation of the tetrahydroazepine core using Grubbs catalyst.

  • Silyl Protection: Introduction of a tert-butyldimethylsilyl (TBS) group at the 3-position to direct subsequent functionalization.

  • Hydroboration-Oxidation: Diastereoselective addition of boron reagents to the azepine alkene, yielding regioisomeric azepanols.

  • Oxidation to Oxo-Azepine: Conversion of azepanols to ketones using Jones reagent or Dess-Martin periodinane.

  • Carbamate Formation: Reaction with tert-butyl dicarbonate to install the 1'-carboxylate group .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, 40°C85
Silyl ProtectionTBSOTf, 2,6-lutidine, −80°C90
HydroborationBH₃·SMe₂, THF, 0°C75
OxidationDess-Martin periodinane, CH₂Cl₂88
Carbamate InstallationBoc₂O, DMAP, CH₂Cl₂92

The hydroboration step exhibits moderate regioselectivity (3:2 ratio of C5 vs. C6 alcohols), attributed to steric effects from the TBS group . Catalytic methods using rhodium complexes marginally improve selectivity but risk competing hydrogenation pathways .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a versatile intermediate in designing:

  • Kinase Inhibitors: Its rigid scaffold accommodates substitutions at the 7-position for optimizing ATP-binding pocket interactions.

  • Neuroactive Agents: The piperidine moiety’s basic nitrogen may facilitate blood-brain barrier penetration, relevant for CNS-targeted therapies.

Chemical Biology

Functionalization of the oxazepine ring enables site-specific bioconjugation. For example, Spiegel et al. utilized similar oxo-azepines to synthesize glucosepane, a advanced glycation end-product implicated in diabetic complications .

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate regioselectivity in hydroboration and lengthy purification steps. Future work could explore asymmetric catalysis or flow chemistry to improve efficiency.

Unexplored Biological Targets

While preliminary data suggest GPCR modulation, comprehensive profiling against orphan receptors remains pending. High-throughput screening campaigns may identify novel therapeutic indications.

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